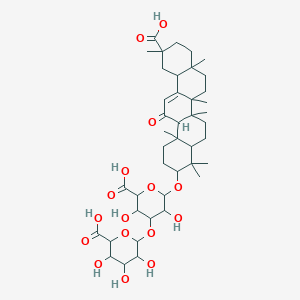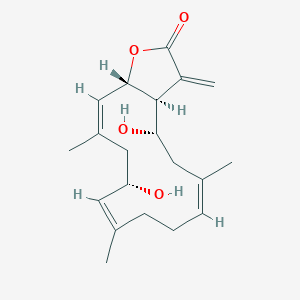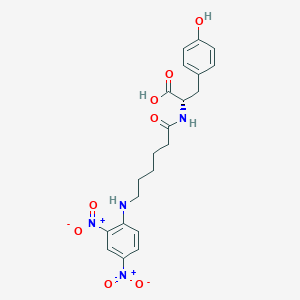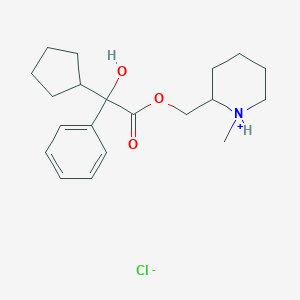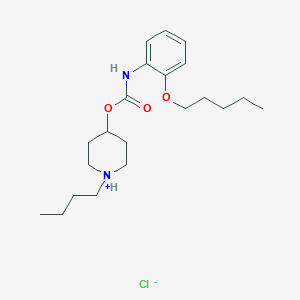
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound used in scientific research. It belongs to the class of piperidone derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds that have biological activity. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to be a useful intermediate in the synthesis of various drugs that act on the central nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been found to have an effect on the release of acetylcholine in the brain. These effects make Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone a useful compound in the study of various neurological disorders.
実験室実験の利点と制限
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages as a compound for lab experiments. It is readily available and can be synthesized using various methods. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also stable and can be easily stored. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has some limitations. It is relatively expensive, and its synthesis requires the use of hazardous chemicals. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also sensitive to air and moisture, which can affect its stability.
将来の方向性
There are several future directions for the use of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone in scientific research. One possible direction is the synthesis of new compounds for the treatment of neurological disorders. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can also be used in the synthesis of new radioligands for imaging studies. Another future direction is the study of the mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives to better understand their biological activity.
Conclusion:
In conclusion, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a useful compound in scientific research. It has been extensively used as a precursor for the synthesis of various compounds and has been found to have various biochemical and physiological effects. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized using various methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with butanol and sodium hydroxide to obtain the corresponding butyl ester. This ester is then reacted with 2-(pentyloxy)phenyl) isocyanate in the presence of a base to give Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone.
科学的研究の応用
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been extensively used in scientific research as a precursor for the synthesis of various compounds such as piperidines, pyrrolidines, and pyridines. It has been found to be a useful intermediate in the synthesis of various drugs and natural products. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been used in the synthesis of various radioligands for imaging studies.
特性
CAS番号 |
105384-11-0 |
|---|---|
製品名 |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
分子式 |
C21H35ClN2O3 |
分子量 |
399 g/mol |
IUPAC名 |
(1-butylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(16-13-18)14-6-4-2;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H |
InChIキー |
STAKFIPGKXCGEL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
正規SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
同義語 |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mo nohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



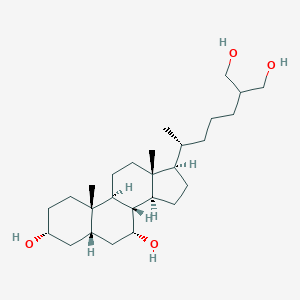

![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)

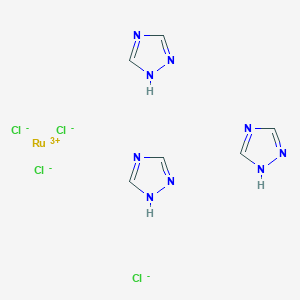
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
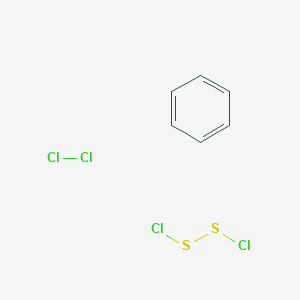
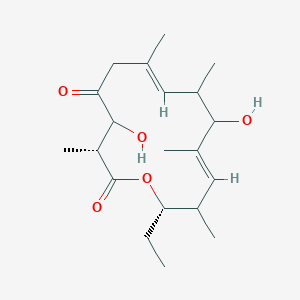
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

